N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
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Overview
Description
N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a benzofuran moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridine is then coupled with the benzofuran derivative using a suitable base and solvent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-3-pyridinyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the benzofuran moiety can impart distinct properties compared to other acetamide derivatives.
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-15-12(2-1-6-17-15)18-14(19)9-10-3-4-13-11(8-10)5-7-20-13/h1-4,6,8H,5,7,9H2,(H,18,19) |
InChI Key |
IYEIKOOXCKYEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)NC3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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